

Comprehensive Analytical Characterization of 3-Ethoxy-N,N-diethylaniline

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Compound of Interest

Compound Name: **3-Ethoxy-N,N-diethylaniline**

Cat. No.: **B042518**

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Introduction: The Need for Rigorous Characterization

3-Ethoxy-N,N-diethylaniline (CAS No. 1864-92-2) is a tertiary aniline derivative whose electron-donating ethoxy and diethylamino groups make it a valuable precursor in organic synthesis.^[1] The electronic properties it imparts are fundamental to the chromophore development in dyes and the performance of novel photoresponsive materials.^[1] However, the presence of impurities—such as unreacted starting materials (e.g., 3-ethoxyaniline), partially alkylated byproducts (e.g., 3-ethoxy-N-ethylaniline), or isomers—can drastically alter the performance and safety profile of the final product.

Therefore, a multi-technique analytical approach is not merely a quality control measure but a foundational requirement for reproducible scientific outcomes. This guide establishes a framework for the definitive characterization of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Ethoxy-N,N-diethylaniline** provides a baseline for analytical method development.

Property	Value	Source
CAS Number	1864-92-2	[1]
Molecular Formula	C ₁₂ H ₁₉ NO	[2] [3] [4]
Molecular Weight	193.29 g/mol	[3] [5]
Boiling Point	~269.5 - 290 °C at 760 mmHg	[2]
Density	~0.961 g/cm ³	[2]
Refractive Index	~1.52	[2]
Appearance	Liquid	N/A

Workflow for Comprehensive Characterization

A logical workflow ensures that all critical quality attributes of the compound are assessed. The process begins with unambiguous identity confirmation, proceeds to quantitative purity assessment, and concludes with further physicochemical analysis.

Phase 1: Identity Confirmation

NMR Spectroscopy
(^1H , ^{13}C)
Structural Elucidation

IR Spectroscopy
Functional Group ID

Mass Spectrometry
(MS)
Molecular Weight Verification

Identity Confirmed

Phase 2: Purity & Impurity Profiling

HPLC-UV
Quantitative Purity
(Primary Method)

GC-FID/MS
Volatile Impurities &
Orthogonal Verification

Purity Established

Phase 3: Physicochemical Properties

Differential Scanning
Calorimetry (DSC)
Thermal Properties

Characterization Complete

Final Assessment

Certificate of Analysis
(CoA)

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Caption: Workflow for the analytical characterization of **3-Ethoxy-N,N-diethylaniline**.

Identity Confirmation: Spectroscopic Analysis

Identity confirmation relies on techniques that probe the molecule's unique structure. The combination of NMR, IR, and MS provides an unassailable confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule.^[1] Both ¹H and ¹³C NMR should be performed.

- Expertise & Rationale: For **3-Ethoxy-N,N-diethylaniline**, ¹H NMR is crucial for confirming the presence and connectivity of the two distinct ethyl groups (one attached to oxygen, one to nitrogen) and the substitution pattern on the aromatic ring. The chemical shifts are influenced by the electron-donating nature of the nitrogen and oxygen atoms.^[1]

Expected ¹H and ¹³C NMR Chemical Shifts:

Assignment	¹ H NMR (ppm)	¹³ C NMR (ppm)	Rationale
-N(CH ₂ CH ₃) ₂	~1.1 (t, 6H)	~12.5	Methyl protons split by adjacent methylene.
-N(CH ₂ CH ₃) ₂	~3.3 (q, 4H)	~44.5	Methylene protons adjacent to nitrogen are deshielded.
-OCH ₂ CH ₃	~1.4 (t, 3H)	~15.0	Methyl protons of the ethoxy group.
-OCH ₂ CH ₃	~4.0 (q, 2H)	~63.5	Methylene protons adjacent to oxygen are strongly deshielded.
Aromatic C-H	~6.5 - 7.5 (m, 4H)	~100 - 150	Complex splitting due to meta-substitution pattern. [1]
Aromatic C-N	N/A	~148	Quaternary carbon attached to the diethylamino group.
Aromatic C-O	N/A	~159	Quaternary carbon attached to the ethoxy group.

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary based on solvent and instrument.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the molecule by detecting their characteristic vibrational frequencies.

- Expertise & Rationale: The IR spectrum provides rapid confirmation of key structural components. The C-O ether stretch and the aromatic ring vibrations are key diagnostic

peaks to look for, while the C-H stretches confirm the aliphatic and aromatic nature of the compound.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3100 - 3000	C-H Stretch	Aromatic Ring
2970 - 2850	C-H Stretch	Aliphatic (Ethyl Groups)[1]
1600 - 1450	C=C Stretch	Aromatic Ring
1260 - 1200	C-N Stretch	Aryl Amine
1250 - 1000	C-O Stretch	Aryl Ether

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive proof of its elemental composition.

- Expertise & Rationale: Electrospray ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion $[M+H]^+$. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm accuracy.

Expected Mass-to-Charge Ratios (m/z):

Adduct	Calculated m/z
$[M+H]^+$	194.1539
$[M+Na]^+$	216.1359
$[M]^+$	193.1461

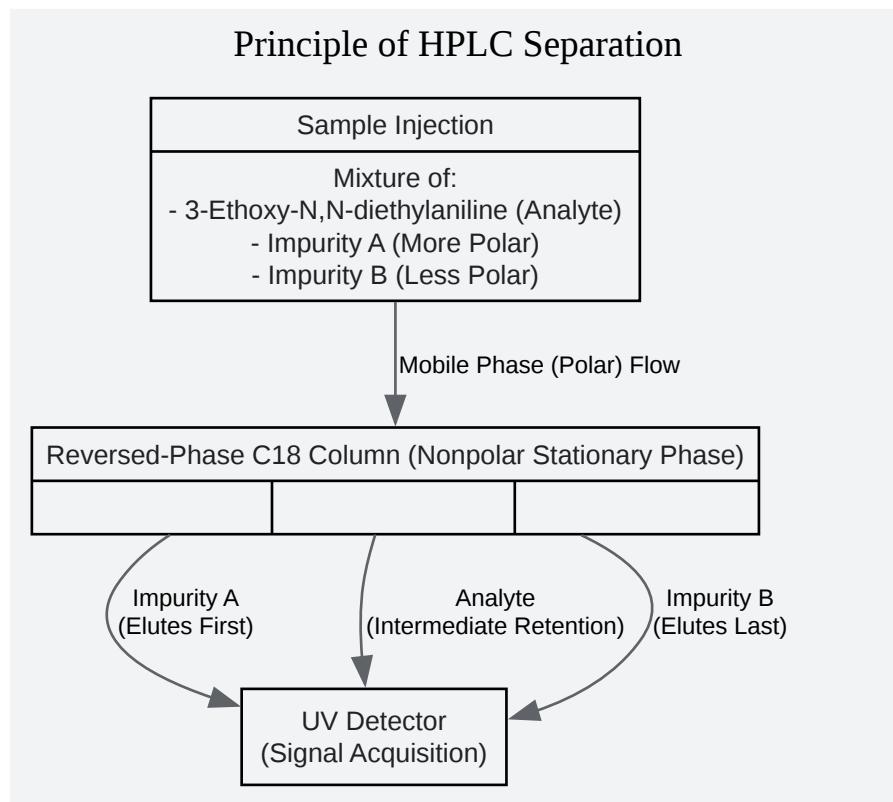
Data derived from predicted values.[4]

Purity Assessment: Chromatographic Methods

Chromatography is the gold standard for separating the main compound from any impurities. A primary HPLC method should be developed and validated, with GC serving as an orthogonal method for confirmation.

High-Performance Liquid Chromatography (HPLC)

- Expertise & Rationale: A reversed-phase HPLC method using a C18 stationary phase is ideal for a molecule of moderate polarity like **3-Ethoxy-N,N-diethylaniline**. The aromatic ring provides a strong chromophore for UV detection, making this a sensitive and robust method. A gradient elution is chosen to ensure that both more polar (e.g., 3-ethoxyaniline) and less polar impurities are effectively separated and eluted. The choice of a buffered mobile phase (e.g., with formic acid) ensures peak shape and reproducibility by keeping the tertiary amine protonated.



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Caption: Chromatographic separation based on polarity.

Protocol: HPLC-UV Purity Determination

1. Instrumentation and Materials:

- HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
- C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: 50:50 Acetonitrile:Water.
- **3-Ethoxy-N,N-diethylaniline** reference standard and sample.

2. Chromatographic Conditions:

Parameter	Setting	Rationale
Column Temperature	30 °C	Ensures reproducible retention times.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Injection Volume	5 µL	Small volume to prevent peak overload.
Detection Wavelength	254 nm	Strong absorbance for the aniline chromophore.
Gradient Program	Time (min)	%B
0.0	30	
15.0	95	
18.0	95	
18.1	30	
25.0	30	

3. System Suitability Test (SST):

- Purpose: To verify that the chromatographic system is performing adequately before sample analysis.
- Procedure: Prepare a solution of the reference standard at ~0.5 mg/mL. Make five replicate injections.
- Acceptance Criteria:
 - Tailing Factor (T): $0.8 \leq T \leq 1.5$.
 - Theoretical Plates (N): > 2000 .
 - Relative Standard Deviation (%RSD) of Peak Area: $\leq 2.0\%$.

4. Sample Preparation:

- Accurately weigh ~10 mg of the **3-Ethoxy-N,N-diethylaniline** sample into a 20 mL volumetric flask.
- Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~0.5 mg/mL.
- Filter through a 0.45 μ m syringe filter before injection.

5. Analysis and Calculation:

- Inject the sample solution.
- Integrate all peaks with an area greater than 0.05% of the main peak area.
- Calculate purity using the area percent method:
 - $\text{ % Purity} = (\text{Area of Main Peak} / \text{Sum of All Peak Areas}) \times 100$

6. Potential Impurities to Monitor:

- 3-ethoxyaniline: Starting material, will be significantly more polar and elute early.
- 3-ethoxy-N-ethylaniline: Mono-alkylated byproduct, will be slightly more polar than the main compound.
- Isomers (e.g., 2- or 4-ethoxy-N,N-diethylaniline): May have similar retention times and require good column efficiency to resolve.

References

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